[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate
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Overview
Description
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate group and a phenyl ring bearing an iminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate typically involves the condensation of 2,5-dimethylbenzaldehyde with 4-aminobenzyl alcohol, followed by cyclization with pyridine-3-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and carboxylate groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-2-carboxylate
- [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-4-carboxylate
- [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyrimidine-3-carboxylate
Uniqueness
Compared to similar compounds, [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate exhibits unique properties due to the specific positioning of the carboxylate group on the pyridine ring. This positioning influences its reactivity and binding interactions, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-[(2,5-dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-5-6-16(2)20(12-15)23-13-17-7-9-19(10-8-17)25-21(24)18-4-3-11-22-14-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJSHZSEWWUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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